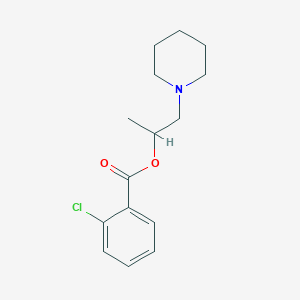
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive substances. It is a potent dopamine reuptake inhibitor and has been extensively studied for its effects on the central nervous system.
Mécanisme D'action
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate is a potent dopamine reuptake inhibitor. It blocks the reuptake of dopamine by neurons, leading to an increase in dopamine levels in the synapse. This increase in dopamine levels is thought to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity in animals, indicating a stimulant effect. It has also been shown to increase dopamine release in the nucleus accumbens, a brain region that is involved in reward processing. This compound has been shown to have reinforcing effects in animal studies, indicating its potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate has been used extensively in animal studies investigating the role of dopamine in reward processing and addiction. Its potent dopamine reuptake inhibiting effects make it a valuable tool for such studies. However, its potential for abuse and toxicity limit its use in human studies.
Orientations Futures
There are several future directions for research on 1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate. One area of interest is the development of new dopamine reuptake inhibitors with improved selectivity and reduced toxicity. Another area of interest is the investigation of the role of dopamine in psychiatric disorders such as depression and schizophrenia. Finally, the potential for this compound as a treatment for addiction should be further explored.
Méthodes De Synthèse
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate can be synthesized by the reaction of 2-chlorobenzoic acid with 1-(piperidin-1-yl)propan-2-ol in the presence of a dehydrating agent. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate has been extensively studied for its effects on the central nervous system. It has been used in animal studies to investigate the role of dopamine in reward processing and addiction. This compound has also been used in studies investigating the effects of dopamine reuptake inhibitors on mood and cognition.
Propriétés
Formule moléculaire |
C15H20ClNO2 |
|---|---|
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
1-piperidin-1-ylpropan-2-yl 2-chlorobenzoate |
InChI |
InChI=1S/C15H20ClNO2/c1-12(11-17-9-5-2-6-10-17)19-15(18)13-7-3-4-8-14(13)16/h3-4,7-8,12H,2,5-6,9-11H2,1H3 |
Clé InChI |
GYPYGHLVRFWZAF-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)









